Soluble Epoxide Hydrolase (sEH) Inhibition: Nanomolar Potency vs. Undocumented Activity for Breast Cancer Series Analogs
CAS 853752-02-0 is recorded in BindingDB (Entry BDBM50057481 / CHEMBL3322810) with an IC50 of 32 nM against recombinant human soluble epoxide hydrolase (sEH), as disclosed in patents US9127027 and US9422318 [1]. This target is mechanistically orthogonal to the ERα-mediated anticancer activity reported for the Lakshmithendral et al. (2019) 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole series, where sEH inhibition was neither tested nor claimed for any of the 15 analogs (7a-o) [2]. The sEH inhibition data for the 3-methylphenoxy derivative thus represents a distinct pharmacological annotation that differentiates it from the para-methoxy (7b) and para-cyano (7d) breast cancer leads, for which no sEH data exist.
| Evidence Dimension | sEH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 32 nM (recombinant human sEH) |
| Comparator Or Baseline | Closest structural analogs (7a, 7b, 7d from breast cancer series): No sEH data reported |
| Quantified Difference | Qualitative difference: target compound has documented nanomolar sEH activity; breast cancer series analogs have no sEH annotation |
| Conditions | Recombinant enzyme inhibition assay; compound tested for ability to inhibit recombinant sEH protein (BindingDB assay description) |
Why This Matters
For research programs targeting sEH in cardiovascular, renal, or inflammatory pathways, CAS 853752-02-0 provides a validated chemotype with 32 nM potency, whereas the breast cancer-focused 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole analogs (7a-7o) lack any sEH data, making them unsuitable surrogates for sEH screening.
- [1] BindingDB Entry BDBM50057481 / CHEMBL3322810. IC50 = 32 nM for recombinant soluble epoxide hydrolase (sEH). Associated with US9127027 and US9422318. View Source
- [2] Lakshmithendral K, Saravanan K, Elancheran R, Archana K, Manikandan N, Arjun HA, Ramanathan M, Lokanath NK, Kabilan S. Design, synthesis and biological evaluation of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives as anti-breast cancer agents. Eur J Med Chem. 2019;168:1-10. doi:10.1016/j.ejmech.2019.02.033. PMID: 30798049. View Source
